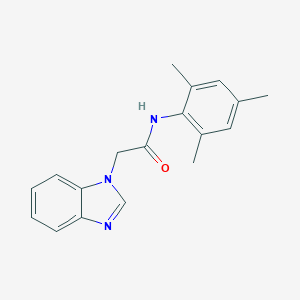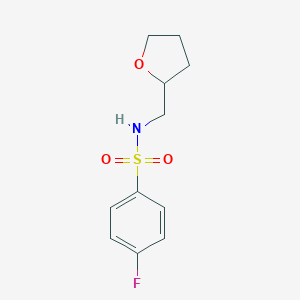![molecular formula C12H15N5OS B262849 N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide, also known as MTPA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. MTPA has been shown to have a wide range of biochemical and physiological effects, and its use in research has led to many important discoveries in the field of endocannabinoid signaling.
Mechanism of Action
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of these endocannabinoids in the body, leading to a wide range of physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolysis. It has also been shown to have effects on appetite regulation, mood, and sleep.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide in lab experiments is its selectivity for FAAH, which allows for precise modulation of endocannabinoid signaling without affecting other pathways. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are many potential future directions for research involving N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide. One area of interest is the development of more potent and selective FAAH inhibitors, which could lead to the development of new treatments for a range of conditions. Another area of interest is the investigation of the role of endocannabinoids in the regulation of immune function and inflammation, which could have important implications for the treatment of autoimmune diseases and other inflammatory conditions.
Synthesis Methods
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product, this compound.
Scientific Research Applications
N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been extensively used in scientific research to investigate the role of endocannabinoids in various physiological and pathological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models, and has been investigated as a potential treatment for conditions such as pain, anxiety, and depression.
properties
Molecular Formula |
C12H15N5OS |
|---|---|
Molecular Weight |
277.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5OS/c1-9-3-5-10(6-4-9)13-11(18)7-8-19-12-14-15-16-17(12)2/h3-6H,7-8H2,1-2H3,(H,13,18) |
InChI Key |
JQLOIMXPFZWECY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)





![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
